An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dilignoceroyl Glycerol
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dilignoceroyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dilignoceroyl glycerol, also known as 1,3-ditetracosanoyl glycerol, is a diacylglycerol (DAG) composed of a glycerol backbone esterified with two molecules of lignoceric acid at the sn-1 and sn-3 positions. As a specific diacylglycerol, its physicochemical properties are of significant interest in various fields, including lipidomics, biochemistry, and pharmaceutical sciences. Diacylglycerols are crucial signaling molecules involved in a multitude of cellular processes, making a thorough understanding of their individual properties essential for research and drug development.
This technical guide provides a comprehensive overview of the known physicochemical properties of 1,3-Dilignoceroyl glycerol, details established experimental protocols for their determination, and illustrates relevant biological pathways and experimental workflows.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅₁H₁₀₀O₅ | [1] |
| Molecular Weight | 793.3 g/mol | [1] |
| Physical State | Solid | [1] |
| Solubility | ||
| Dimethylformamide (DMF): 20 mg/mL | [1] | |
| Dimethyl sulfoxide (DMSO): 30 mg/mL | [1] | |
| Ethanol: 0.25 mg/mL | [1] | |
| Phosphate-buffered saline (PBS, pH 7.2): 0.7 mg/mL | [1] | |
| CAS Number | 120639-92-1 | [1] |
Experimental Protocols
Determination of Melting Point (Capillary Method)
The capillary method is a widely used technique for determining the melting point of a solid substance.
Methodology:
-
Sample Preparation: A small amount of finely powdered 1,3-Dilignoceroyl glycerol is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed down to a height of 2-3 mm.[2][3]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil) or a dedicated melting point apparatus.[2][4]
-
Heating: The heating bath is heated gradually, with the temperature increase rate controlled to approximately 1-2°C per minute as the expected melting point is approached.[3]
-
Observation and Measurement: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range represents the melting point of the substance.[2] For pure crystalline compounds, this range is typically narrow.[2]
Determination of Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[5][6]
Methodology:
-
Preparation of a Saturated Solution: An excess amount of 1,3-Dilignoceroyl glycerol is added to a known volume of the solvent in a sealed flask. This ensures that undissolved solid remains, indicating saturation.[5][6][7]
-
Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[5][7]
-
Phase Separation: After equilibration, the solution is left undisturbed to allow the undissolved solid to settle. Centrifugation or filtration can be used to separate the saturated solution from the excess solid.[5]
-
Quantification: The concentration of 1,3-Dilignoceroyl glycerol in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) or an evaporative light scattering detector (ELSD).[7][8]
Determination of Partition Coefficient (logP) by HPLC
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It can be determined experimentally using HPLC by correlating the compound's retention time with that of standards with known logP values.[9][10][11]
Methodology:
-
System Preparation: A reversed-phase HPLC (RP-HPLC) system with a suitable column (e.g., C18) is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.[12]
-
Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values.[12]
-
Sample Analysis: A solution of 1,3-Dilignoceroyl glycerol is injected into the same HPLC system under identical conditions, and its retention time is measured.
-
Calculation: The retention factor (k') for 1,3-Dilignoceroyl glycerol is calculated from its retention time. The logP value is then determined by interpolating from the calibration curve.[12]
Biological Context: Diacylglycerol Signaling
Diacylglycerols are critical second messengers in a variety of cellular signaling pathways. While specific pathways involving 1,3-Dilignoceroyl glycerol have not been extensively characterized, the general mechanism of DAG signaling is well-established and provides a framework for understanding its potential biological roles.
A key pathway initiated by diacylglycerols involves the activation of Protein Kinase C (PKC) isoforms.[13][14][15][16][17] This signaling cascade is typically initiated by the activation of phospholipases (e.g., Phospholipase C, PLC) at the cell membrane, which hydrolyze membrane phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate DAG and inositol trisphosphate (IP₃).
The generated DAG remains in the plasma membrane and recruits and activates PKC. Activated PKC then phosphorylates a wide range of downstream target proteins, leading to the regulation of numerous cellular processes, including cell growth, differentiation, apoptosis, and inflammation.[16][17]
Conclusion
1,3-Dilignoceroyl glycerol is a diacylglycerol with defined chemical and physical properties that are crucial for its application in research and development. While some of its physicochemical characteristics are documented, further experimental investigation is required to fully elucidate its properties, such as its melting point, boiling point, and lipophilicity. The standardized protocols outlined in this guide provide a robust framework for such determinations. Furthermore, understanding its potential role within the broader context of diacylglycerol signaling pathways is essential for exploring its biological significance and therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. egyankosh.ac.in [egyankosh.ac.in]
- 5. quora.com [quora.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. hplc.eu [hplc.eu]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. [PDF] Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? | Semantic Scholar [semanticscholar.org]
- 14. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
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